Cas no 4352-42-5 (α-propylcyclohexanemethanol)
α-propylcyclohexanemethanol Chemical and Physical Properties
Names and Identifiers
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- α-propylcyclohexanemethanol
- 1-Cyclohexyl-1-butanol
- 1-cyclohexylbutan-1-ol
- (1-Hydroxybutyl)cyclohexane
- Zyklohexyl-Butanol
- DTXSID40884063
- CS-0332271
- NCGC00160585-01
- AKOS009158705
- MTUCYAOJXPTLHZ-UHFFFAOYSA-
- alpha-Propylcyclohexanemethanol
- Cyclohexanemethanol, alpha-propyl-
- MFCD00019360
- 4352-42-5
- Cyclohexanemethanol, .alpha.-propyl-
- MTUCYAOJXPTLHZ-UHFFFAOYSA-N
- FT-0635245
- NS00046462
- SCHEMBL887649
- D89431
- EINECS 224-419-5
- InChI=1/C10H20O/c1-2-6-10(11)9-7-4-3-5-8-9/h9-11H,2-8H2,1H3
- DB-051095
-
- MDL: MFCD00019360
- Inchi: 1S/C10H20O/c1-2-6-10(11)9-7-4-3-5-8-9/h9-11H,2-8H2,1H3
- InChI Key: MTUCYAOJXPTLHZ-UHFFFAOYSA-N
- SMILES: OC(CCC)C1CCCCC1
Computed Properties
- Exact Mass: 156.15100
- Monoisotopic Mass: 156.151415
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 95
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.2
- Topological Polar Surface Area: 20.2
Experimental Properties
- Color/Form: liquid
- Density: 0,902 g/cm3
- Melting Point: No data available
- Boiling Point: 82°C/3mmHg(lit.)
- Flash Point: 108°C
- Refractive Index: 1.4660
- PSA: 20.23000
- LogP: 2.72770
- Solubility: Uncertain
- Vapor Pressure: 0.0±1.0 mmHg at 25°C
α-propylcyclohexanemethanol Security Information
-
Symbol:
- Prompt:warning
- Signal Word:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36/37/39
- TSCA:Yes
- Risk Phrases:R36/37/38
- Storage Condition:4° CStore…,-4℃Store…Better
α-propylcyclohexanemethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C870387-1g |
1-Cyclohexyl-1-butanol |
4352-42-5 | 98% | 1g |
136.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C1568-5g |
α-propylcyclohexanemethanol |
4352-42-5 | 98.0%(GC) | 5g |
¥355.0 | 2022-06-10 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C1568-5G |
1-Cyclohexyl-1-butanol |
4352-42-5 | >98.0%(GC) | 5g |
¥235.00 | 2024-04-16 | |
| abcr | AB126203-5 g |
1-Cyclohexyl-1-butanol, 98%; . |
4352-42-5 | 98% | 5 g |
€61.70 | 2023-07-20 | |
| abcr | AB126203-25 g |
1-Cyclohexyl-1-butanol; 98% |
4352-42-5 | 25g |
€114.80 | 2022-06-12 | ||
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B20090-5g |
1-Cyclohexyl-1-butanol, 98% |
4352-42-5 | 98% | 5g |
¥414.00 | 2023-02-09 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B20090-25g |
1-Cyclohexyl-1-butanol, 98% |
4352-42-5 | 98% | 25g |
¥1640.00 | 2023-02-09 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C153954-1g |
α-propylcyclohexanemethanol |
4352-42-5 | 98% | 1g |
¥57.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C153954-25g |
α-propylcyclohexanemethanol |
4352-42-5 | 98% | 25g |
¥929.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C153954-5G |
α-propylcyclohexanemethanol |
4352-42-5 | 98% | 5g |
¥229.90 | 2023-09-03 |
α-propylcyclohexanemethanol Suppliers
α-propylcyclohexanemethanol Related Literature
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Naseeb Ullah,Atheer Hameid Odda,Kuang Liang,Miza Ali Kombo,Shafaq Sahar,Liu-Bo Ma,Xiao-Xiang Fang,An-Wu Xu Green Chem. 2019 21 2739
Additional information on α-propylcyclohexanemethanol
Professional Introduction to α-propylcyclohexanemethanol (CAS No. 4352-42-5)
α-propylcyclohexanemethanol, chemically designated as (1R,4S)-4-hydroxymethyl-1-propylcyclohexane, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, identified by its unique CAS number 4352-42-5, has garnered attention due to its structural complexity and potential applications in the development of novel therapeutic agents. The compound belongs to the class of cyclohexanemethanol derivatives, which are known for their diverse biological activities and synthetic utility.
The structure of α-propylcyclohexanemethanol features a cyclohexane ring substituted with a propyl group at the 1-position and a hydroxymethyl group at the 4-position. This specific arrangement imparts unique steric and electronic properties to the molecule, making it a valuable scaffold for medicinal chemists. The stereochemistry of the molecule, particularly the configuration at the chiral centers, plays a crucial role in determining its biological efficacy and pharmacokinetic profile.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to gain deeper insights into the interactions of α-propylcyclohexanemethanol with biological targets. Studies have demonstrated that this compound can exhibit inhibitory effects on various enzymes and receptors, making it a promising candidate for drug discovery. For instance, preliminary research suggests that α-propylcyclohexanemethanol may interact with cytochrome P450 enzymes, which are critical in metabolizing a wide range of pharmaceuticals.
In addition to its potential as an enzyme inhibitor, α-propylcyclohexanemethanol has been explored for its role in developing novel ligands for neurotransmitter receptors. The cyclohexane ring and the propyl substituent contribute to favorable binding affinities with targets such as GABA receptors, which are involved in regulating anxiety and sleep. This opens up possibilities for its use in treating neurological disorders without the side effects associated with traditional anxiolytics.
The synthesis of α-propylcyclohexanemethanol presents an intriguing challenge due to its complex stereochemistry. Traditional synthetic routes often involve multi-step processes that require careful control of reaction conditions to achieve high enantiomeric purity. However, recent innovations in asymmetric synthesis have provided more efficient pathways for producing this compound. Techniques such as chiral auxiliaries and transition-metal-catalyzed reactions have significantly improved yields and reduced production costs.
Industrial applications of α-propylcyclohexanemethanol are also emerging in areas beyond pharmaceuticals. For example, researchers have investigated its potential use as a building block in the synthesis of specialty chemicals and polymers. The unique structural features of this compound make it suitable for creating advanced materials with tailored properties, such as enhanced biodegradability or improved mechanical strength.
The pharmacological profile of α-propylcyclohexanemethanol is still under extensive investigation, but initial findings are promising. Animal models have shown that this compound can modulate various physiological processes without significant toxicity. This makes it an attractive candidate for further clinical development. Additionally, its favorable pharmacokinetic properties, such as good solubility and moderate metabolic clearance, suggest that it may be suitable for oral administration.
Future research directions for α-propylcyclohexanemethanol include exploring its mechanism of action in greater detail and optimizing its chemical structure for enhanced efficacy. By leveraging cutting-edge technologies like CRISPR-Cas9 gene editing and high-throughput screening, scientists can accelerate the discovery process and identify new therapeutic applications. Collaborative efforts between academia and industry are essential to translate these findings into tangible benefits for patients worldwide.
In conclusion, α-propylcyclohexanemethanol (CAS No. 4352-42-5) represents a fascinating compound with broad potential across multiple scientific disciplines. Its unique structural features, combined with promising preliminary results from biological studies, make it a compelling target for further research and development. As our understanding of molecular interactions continues to evolve, compounds like α-propylcyclohexanemethanol will undoubtedly play a crucial role in shaping the future of medicine and materials science.
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